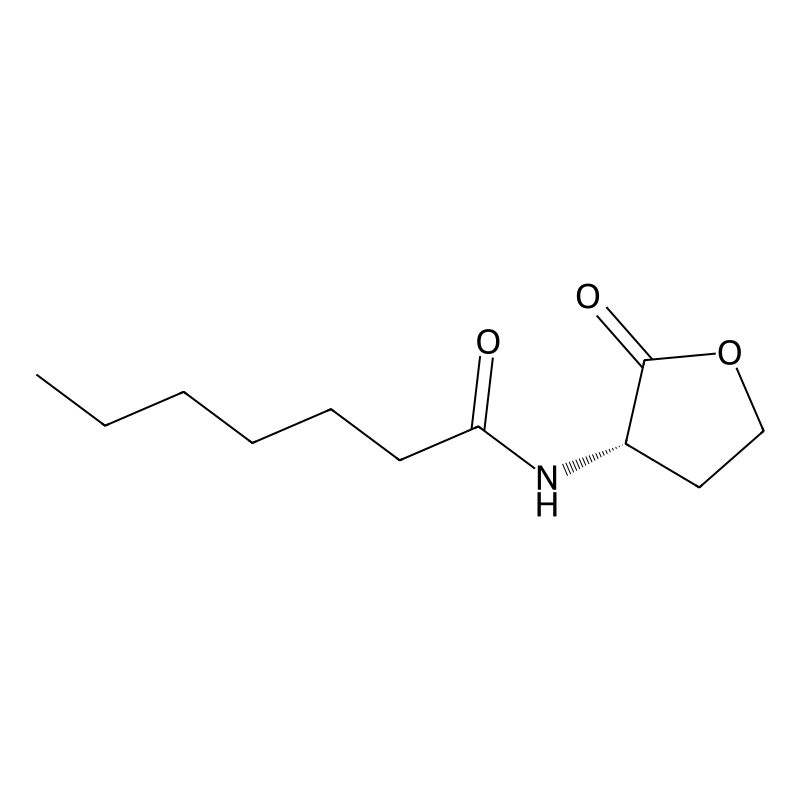

N-Heptanoylhomoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Heptanoylhomoserine lactone (C7-HSL) is a signaling molecule belonging to the N-acyl homoserine lactone (AHL) class, which is integral to quorum sensing (QS) in many Gram-negative bacteria. These systems allow bacteria to regulate gene expression based on population density, controlling phenotypes such as virulence and biofilm formation. C7-HSL is distinguished by its seven-carbon acyl chain, an odd-numbered chain length that is less common than the C6 or C8 variants produced by many model organisms. This structural distinction is a primary determinant of its specific biological activity and receptor interaction profile.

References

- [1] Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., & Blackwell, H. E. (2008). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. ACS Chemical Biology, 3(1), 1-10.

- [3] Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.

- [4] Wikipedia contributors. (2024, April 1). N-Acyl homoserine lactone. In Wikipedia, The Free Encyclopedia.

- [7] Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO journal, 19(4), 631-641.

Substituting N-Heptanoylhomoserine lactone with more common, even-chained analogs like C6-HSL or C8-HSL is a primary cause of experimental failure or non-reproducibility. The specificity of LuxR-type transcriptional regulators is highly dependent on the precise length and substitution of the AHL's acyl chain. A single carbon difference can dramatically alter binding affinity and, critically, can switch the molecule's function from a gene expression activator (agonist) to an inhibitor (antagonist). Therefore, selecting C7-HSL is a deliberate choice for targeting specific QS systems or achieving a particular modulatory effect that cannot be replicated by its close structural neighbors.

References

- [3] Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.

- [7] Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO journal, 19(4), 631-641.

- [27] Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2007). N-Phenylacetanoyl-l-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri. ACS chemical biology, 2(5), 315-320.

Optimal Chain Length for Activating the CarR Quorum Sensing Receptor

In an E. coli reporter strain expressing the CarR receptor from Erwinia, C7-HSL demonstrates near-peak activity for inducing target gene transcription. It elicits a response approximately 25% higher than C6-HSL and is significantly more effective than analogs with chains shorter than C6 or longer than C9, which show minimal to no activity.

| Evidence Dimension | Cumulative β-galactosidase activity (gene induction) |

| Target Compound Data | ~2.5 units for C7-HSL |

| Comparator Or Baseline | C6-HSL: ~2.0 units; C5-HSL & C9-HSL: <1.0 units |

| Quantified Difference | ~1.25x greater activity than C6-HSL; >2.5x greater activity than C5/C9-HSL |

| Conditions | In vivo assay using an E. coli (carI mutant) reporter with a carA-lacZ fusion, measured over the growth curve with 1 µg/ml of each HSL. |

This demonstrates a specific functional 'sweet spot' for the C7 acyl chain in CarR-family receptors, making it the correct choice for targeted activation studies where C6-HSL would be less potent and other analogs would be ineffective.

Defined Antagonistic Activity in the Vibrio fischeri LuxR System

Unlike the native agonist N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), C7-HSL has been identified as an antagonist of the LuxR protein in Vibrio fischeri. This demonstrates a complete reversal of function based on acyl chain modification, highlighting its utility as a specific inhibitor in LuxR-based systems.

| Evidence Dimension | Biological Activity Type |

| Target Compound Data | Antagonist (Inhibitor) |

| Comparator Or Baseline | 3-oxo-C6-HSL (Native Ligand): Agonist (Activator) |

| Quantified Difference | Opposite biological function |

| Conditions | Vibrio fischeri LuxR reporter gene assays. |

For researchers studying LuxR, procuring C7-HSL provides a specific tool for inhibition or competitive binding assays, an outcome impossible to achieve by substituting with the system's native agonist.

Handling and Processability: Known pH-Dependent Stability Profile

The stability of C7-HSL is pH-dependent. In standard, unbuffered Luria-Bertani (LB) broth, where the pH rises to ~8.5 during bacterial growth, C7-HSL levels are substantially reduced or eliminated within 24 hours due to lactone hydrolysis. However, when the medium is buffered with MOPS to maintain a neutral pH, C7-HSL remains clearly detectable after 24 hours of growth. This contrasts with longer-chain AHLs, which show different stability profiles.

| Evidence Dimension | Compound Detectability after 24h Growth |

| Target Compound Data | Clearly present in MOPS-buffered LB (pH 6.7-7.6) |

| Comparator Or Baseline | Undetectable or substantially reduced in unbuffered LB (pH 7.1-8.5) |

| Quantified Difference | Qualitatively stable in buffered neutral pH vs. unstable in unbuffered alkaline pH |

| Conditions | Yersinia pseudotuberculosis culture grown for 24 hours at 28°C in LB vs. MOPS-buffered LB. |

This evidence directly informs procurement and use by highlighting a critical handling parameter; for quantitative, reproducible results using C7-HSL, experiments must be conducted in pH-controlled media, preventing material loss and activity variance.

Targeted Activation of CarR-Homologous Quorum Sensing Pathways

For investigating QS systems in bacteria like *Erwinia*, *Pantoea*, and others that utilize CarR-family receptors, C7-HSL is a highly effective agonist. Its optimal chain length ensures potent and specific induction of target genes, making it a superior choice over less active analogs like C6-HSL or inactive ones like C9-HSL for elucidating the roles of these specific pathways.

Use as a Specific Antagonist or Negative Control in LuxR-Based Systems

In studies involving *Vibrio fischeri* or other organisms with LuxR homologs sensitive to inhibition, C7-HSL serves as a well-documented antagonist. This makes it the correct compound to procure for competitive binding experiments, for validating inhibitor screening assays, or for use as a negative control to demonstrate the specificity of agonist-induced phenotypes.

Quantitative Bioassays Requiring High Reproducibility

Given its known sensitivity to pH-mediated hydrolysis, C7-HSL is well-suited for carefully controlled, quantitative studies where experimental parameters are tightly managed. Its use in pH-buffered media ensures consistent compound concentration and activity throughout an experiment, a critical factor for dose-response analyses and reproducible measurements of QS-regulated outputs.

References

- [1] Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO journal, 19(4), 631-641.

- [2] Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2007). N-Phenylacetanoyl-l-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeri. ACS chemical biology, 2(5), 315-320.

- [3] Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and immunity, 70(10), 5635-5646.